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Compound of Interest

Compound Name: 2-(Chroman-4-yloxy)acetic acid

CAS No.: 1359734-98-7

Cat. No.: B1400545 Get Quote

Executive Summary
The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) scaffold represents a "privileged

structure" in medicinal chemistry—a molecular framework capable of providing ligands for

diverse biological targets. Unlike its oxidized counterpart (chromone), the chroman-4-one

possesses a flexible C2–C3 bond and a chiral center at C2, offering unique stereochemical

opportunities for drug design. This guide analyzes the structural causality behind its anticancer,

antimicrobial, and neuroprotective activities, providing researchers with actionable synthetic

and assay protocols.

Structural Pharmacophore & SAR Analysis
The biological versatility of chroman-4-one stems from specific "hotspots" on the bicyclic ring

system. Understanding these is prerequisite to rational design.

The Core Scaffold
The structure consists of a benzene ring fused to a six-membered pyrone ring containing a

ketone.

C3 Position (The Michael Acceptor): Modification here, particularly the introduction of an

exocyclic double bond (e.g., 3-benzylidene), creates an
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-unsaturated ketone. This moiety acts as a Michael acceptor, capable of alkylating
nucleophilic residues (cysteine thiols) on target proteins (e.g., tubulin, enzymes).

C6 & C8 Positions (Hydrophobic/Halogen Pocket): Substitution with halogens (Br, Cl) or alkyl

chains here dramatically improves potency against Sirtuin 2 (SIRT2) by filling hydrophobic

pockets in the enzyme's active site.

C7 Position (Electronic Tuning): An electron-donating group (-OH, -OMe) at C7 is crucial for

modulating the electron density of the aromatic ring, influencing antioxidant capacity and

binding affinity.

Visualization: Structure-Activity Relationship (SAR)
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Figure 1: SAR Hotspots of the Chroman-4-one scaffold highlighting functional derivatization

points.

Therapeutic Deep Dive: Oncology (The Sirtuin-
Tubulin Axis)
Recent high-impact studies have identified chroman-4-ones as potent inhibitors of Sirtuin 2

(SIRT2), an NAD+-dependent deacetylase.[1]
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Mechanism of Action
SIRT2 normally deacetylates

-tubulin (specifically at Lys40). Inhibition of SIRT2 leads to:

Hyperacetylation of

-tubulin: This stabilizes the microtubule network excessively.

Mitotic Arrest: The rigid microtubules cannot dynamically reorganize during mitosis.

G2/M Phase Arrest: The cell cycle halts, triggering apoptosis via the Caspase-3/PARP-1

pathway.[2]

Key Compound:6,8-dibromo-2-pentylchroman-4-one has shown an IC

of 1.5

M against SIRT2, with high selectivity over SIRT1 and SIRT3.[3]

Experimental Protocol: SIRT2 Inhibition Assay
Validation: This protocol uses a fluorogenic substrate to self-validate enzyme activity.

Materials:

Recombinant human SIRT2 enzyme.

Fluorogenic peptide substrate (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)).

NAD+ (Cofactor).

Positive Control: AGK2 (Known SIRT2 inhibitor).

Workflow:

Preparation: Dilute chroman-4-one derivatives in DMSO. Final DMSO concentration in assay

must be <1% to prevent enzyme denaturation.
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Incubation: Mix SIRT2 enzyme (0.5 U) with varying concentrations of the derivative in assay

buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Incubate at 37°C

for 10 min.

Reaction Start: Add NAD+ (500

M) and fluorogenic substrate (50

M).

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

Calculation: Determine the slope of the linear phase. Calculate % Inhibition =

.

Therapeutic Deep Dive: Antimicrobial Activity
Chroman-4-ones, particularly homoisoflavonoid analogs (3-benzylidene derivatives), exhibit

potent antifungal activity against Candida albicans and Cryptococcus species.

Mechanism: The HOG1/FBA1 Targets
Computational modeling and phenotypic assays suggest these derivatives do not merely

disrupt the cell wall but target specific virulence factors:[4]

HOG1 Kinase: Essential for osmoregulation and stress response in fungi.

FBA1 (Fructose-bisphosphate aldolase): A key glycolytic enzyme.

SAR Insight: A methoxy group at the meta position of the benzylidene ring (Ring B)

significantly enhances antifungal potency compared to unsubstituted analogs.

Data Summary: Antimicrobial Potency[1][5][6]
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Compound
Derivative

Substituent
(Ring B)

Target
Organism

MIC (

g/mL)

Mechanism
Insight

Compound 1 3-OMe C. albicans 16

Cysteine

synthase

inhibition

Compound 2 3,4-di-OMe C. tropicalis 32
HOG1 Kinase

targeting

Compound 21 4-Cl S. epidermidis 64
Membrane

disruption

Fluconazole (Control) C. albicans 2-8

Ergosterol

synthesis

inhibition

Synthesis Protocol: 3-Benzylidenechroman-4-one
The synthesis of the bioactive homoisoflavonoid core relies on the Claisen-Schmidt

condensation. While traditional methods use harsh acids/bases, the pyrrolidine-catalyzed

method is superior for yield and functional group tolerance.
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Figure 2: Pyrrolidine-catalyzed Claisen-Schmidt condensation workflow.

Step-by-Step Protocol
Reagents: Dissolve substituted chroman-4-one (1.0 mmol) and the appropriate

benzaldehyde (1.1 mmol) in a 1:1 mixture of Methanol/Dichloromethane (5 mL).

Catalysis: Add Pyrrolidine (2.0 mmol) dropwise.

Reaction: Stir magnetically at room temperature (RT) for 24 hours (48 hours for electron-rich

aldehydes like 3-methoxybenzaldehyde).

Work-up:

Evaporate solvent under reduced pressure.[5]

Redissolve residue in DCM (15 mL).

Wash with distilled water (3 x 10 mL) to remove pyrrolidine.

Dry organic phase over anhydrous

.

Purification: Recrystallize from ethanol or purify via silica gel column chromatography

(Hexane:Ethyl Acetate gradient).

Validation: Confirm structure via

H-NMR. Look for the characteristic olefinic proton singlet (

7.8–8.0 ppm).

Neuroprotection: MAO-B Inhibition
Chroman-4-ones act as reversible inhibitors of Monoamine Oxidase B (MAO-B), a target for

Parkinson's disease.
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Logic: The chromanone core mimics the shape of the physiological substrate (dopamine) but

blocks the active site.

Selectivity: 3-benzylidene derivatives show high selectivity for MAO-B over MAO-A due to

the specific shape of the MAO-B hydrophobic cavity (entrance cavity and substrate cavity)

which accommodates the bicyclic core and the pendant phenyl ring.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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